molecular formula C10H13NO3 B15198356 Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B15198356
M. Wt: 195.21 g/mol
InChI Key: DHDKLUXLQDBEAS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C11H15NO2 It is a bicyclic compound featuring a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is typically conducted under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The reaction conditions are designed to ensure high yields and excellent enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features.

    Industry: It is used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group and ester functional group can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
  • Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate

Uniqueness

Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific combination of a cyano group and an ester functional group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H13NO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-5,7H2,1H3

InChI Key

DHDKLUXLQDBEAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)C#N

Origin of Product

United States

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